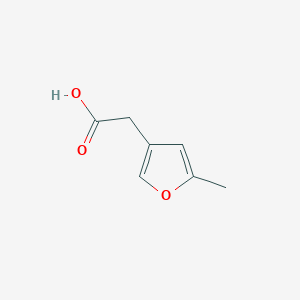2-(5-Methylfuran-3-yl)acetic acid
CAS No.:
Cat. No.: VC18139801
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8O3 |
|---|---|
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 2-(5-methylfuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C7H8O3/c1-5-2-6(4-10-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) |
| Standard InChI Key | QXMHHQPECQYULR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CO1)CC(=O)O |
Introduction
Chemical Structure and Molecular Properties
The furan ring in 2-(5-Methylfuran-3-yl)acetic acid adopts a planar conformation, with the methyl group at position 5 and the acetic acid side chain at position 3 creating steric and electronic asymmetry. Computational models of related compounds, such as the PubChem entry for [(2s)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl]acetic acid, reveal a molecular weight of 156.14 g/mol and key spectral characteristics, including IR absorption bands at 3106 cm⁻¹ (aromatic C–H) and 1700–1750 cm⁻¹ (carbonyl) . The compound’s SMILES string (CC1=CC(=O)OC1CC(=O)O) underscores its stereochemistry and functional group arrangement . Nuclear magnetic resonance (NMR) data for analogous structures show distinct proton environments: the methyl group resonates near δ 1.2–1.5 ppm, while furan ring protons appear as multiplet signals between δ 6.0–7.5 ppm .
Synthesis Methods
Synthetic routes to 2-(5-Methylfuran-3-yl)acetic acid derivatives often begin with furan carboxylic acid precursors. For example, 2-methylfuran-3-carboxylic acid hydrazide has been cyclized with isothiocyanates to form triazoline-5-thiones, demonstrating the reactivity of the furan core under alkaline conditions . A representative protocol involves:
-
Hydrazide Formation: Reacting 2-methylfuran-3-carboxylic acid with hydrazine to yield the corresponding hydrazide.
-
Thiosemicarbazide Synthesis: Heating the hydrazide with aryl isothiocyanates at 80°C for 12 hours to form 1-[(2-methylfuran-3-yl)carbonyl]-4-substituted thiosemicarbazides .
-
Cyclization: Refluxing the thiosemicarbazide in 2% NaOH to induce ring closure, producing triazoline derivatives in yields exceeding 90% .
Alternative pathways include oxidation of 2-methylfuran (2-MF) using dimethyldioxirane (DMDO), a method employed to generate reactive metabolites like 3-acetylacrolein . While direct synthesis data for 2-(5-Methylfuran-3-yl)acetic acid is limited, these methodologies provide a foundation for its preparation.
Applications in Various Fields
The compound’s dual functionality enables applications across multiple domains:
-
Pharmaceuticals: As a scaffold for anti-inflammatory and analgesic agents, leveraging its furan ring’s electronic properties for target binding .
-
Chemical Synthesis: Serving as a precursor for heterocyclic compounds, including triazoles and thiazoles, via cycloaddition or nucleophilic substitution .
-
Toxicology: A model compound for studying furan metabolite genotoxicity, particularly in food processing contexts where 2-MF is a thermal degradation product .
Recent advances include its use in synthesizing fluorescent probes for detecting reactive oxygen species (ROS), capitalizing on the furan ring’s oxidation susceptibility .
Comparative Analysis with Related Furan Derivatives
2-(5-Methylfuran-3-yl)acetic acid distinguishes itself from other furan derivatives through its carboxylic acid substituent, which enhances water solubility and metal-chelation capacity. Key comparisons include:
The acetic acid moiety in 2-(5-Methylfuran-3-yl)acetic acid facilitates salt formation and esterification, broadening its utility compared to non-acidified analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume